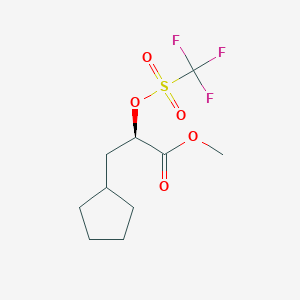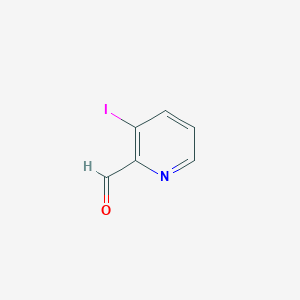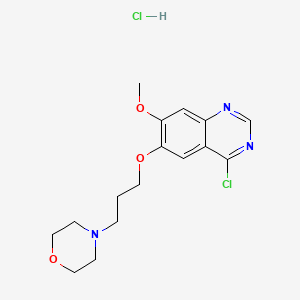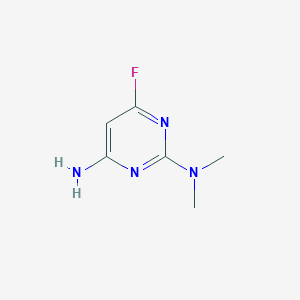![molecular formula C24H32O2P2 B13103039 (1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide](/img/structure/B13103039.png)
(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biisophosphindole core with tert-butyl groups and is characterized by its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide typically involves the following steps:
Formation of the Biisophosphindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the biisophosphindole core.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Oxidation: The final step involves the oxidation of the biisophosphindole core to form the dioxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent biisophosphindole.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Parent biisophosphindole.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and as a probe for biological pathways.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its stability and reactivity make it a promising candidate for drug development, particularly in the field of cancer research.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and catalysts. Its unique properties contribute to the enhancement of material performance and durability.
作用機序
The mechanism of action of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole]: Lacks the dioxide functionality.
(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-monoxide: Contains only one oxygen atom in the dioxide position.
Uniqueness
The presence of two oxygen atoms in the dioxide position of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive compounds.
特性
分子式 |
C24H32O2P2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
(1S)-2-tert-butyl-1-[(1S)-2-tert-butyl-2-oxo-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C24H32O2P2/c1-23(2,3)27(25)15-17-11-7-9-13-19(17)21(27)22-20-14-10-8-12-18(20)16-28(22,26)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,27?,28?/m0/s1 |
InChIキー |
CIZQXUYUWMNQSB-SUZCJKPRSA-N |
異性体SMILES |
CC(C)(C)P1(=O)CC2=CC=CC=C2[C@H]1[C@@H]3C4=CC=CC=C4CP3(=O)C(C)(C)C |
正規SMILES |
CC(C)(C)P1(=O)CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13102975.png)


![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)







![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)

